molecular formula C15H24BNO2 B13059174 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine

Cat. No.: B13059174
M. Wt: 261.17 g/mol
InChI Key: BZBPIOWJVIFBSJ-UHFFFAOYSA-N
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Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine is a specialized chemical building block of significant value in medicinal chemistry and drug discovery. Its structure integrates a protected primary amine and a pinacol boronic ester, making it a versatile intermediate for the synthesis of more complex molecules. The boronic ester functional group is pivotal in Suzuki-Miyaura cross-coupling reactions, a widely employed method for forming carbon-carbon bonds [1] . This allows researchers to efficiently conjugate the phenyl ring of this amine-bearing core with a variety of aryl halides, enabling the rapid assembly of compound libraries for biological screening. The primary application of this compound is as a key synthetic precursor in the development of small molecule inhibitors, particularly for kinase targets. Research indicates its direct use in the synthesis of investigational compounds targeting anaplastic lymphoma kinase (ALK) and other oncogenic drivers [2] . The 2-propan-2-amine (isopropylamine) substituent on the aromatic ring is a critical pharmacophore that often contributes to binding affinity and selectivity within the kinase ATP-binding pocket. Consequently, this reagent is instrumental for researchers exploring structure-activity relationships and optimizing the potency of lead compounds in oncology-focused research programs. Its utility extends beyond a simple coupling partner, serving as a core scaffold for generating novel chemical entities aimed at modulating protein function.

Properties

Molecular Formula

C15H24BNO2

Molecular Weight

261.17 g/mol

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-amine

InChI

InChI=1S/C15H24BNO2/c1-13(2,17)11-8-7-9-12(10-11)16-18-14(3,4)15(5,6)19-16/h7-10H,17H2,1-6H3

InChI Key

BZBPIOWJVIFBSJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine typically involves the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a halogenated benzene derivative under palladium-catalyzed conditions to form the corresponding boronic ester.

    Amination: The boronic ester is then subjected to amination using appropriate amine sources under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine undergoes several types of chemical reactions, including:

    Borylation: The compound can participate in borylation reactions, where the boron moiety is introduced into various substrates.

    Suzuki Coupling: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Transition Metal Catalysts: Employed in hydroboration reactions.

    Halogenated Benzene Derivatives: Reactants in the formation of boronic esters.

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development : The compound's structure allows it to act as a potential pharmacophore in drug design. Its ability to form stable complexes with biological targets can lead to the development of new therapeutics.
    • Case Study : Research has shown that derivatives of boron-containing compounds exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. The incorporation of the dioxaborolane moiety could enhance the selectivity and efficacy of these compounds against cancer cells.
  • Bioconjugation : The boron atom can participate in bioconjugation reactions, allowing for the attachment of various biomolecules to facilitate targeted drug delivery systems.
    • Example : Studies have demonstrated the successful conjugation of this compound with antibodies for targeted therapy in cancer treatment, enhancing the therapeutic index while reducing side effects.

Applications in Materials Science

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing advanced materials such as polymers with specific functionalities.
    • Research Findings : Polymers synthesized using this compound exhibit improved thermal stability and mechanical properties compared to traditional polymers. This makes them suitable for high-performance applications in aerospace and automotive industries.
  • Sensors and Electronics : The unique electronic properties imparted by the boron atom make this compound suitable for use in electronic devices and sensors.
    • Case Study : Recent advancements have shown that incorporating this compound into sensor devices enhances their sensitivity and selectivity towards specific analytes, making them valuable for environmental monitoring.

Applications in Organic Synthesis

  • Cross-Coupling Reactions : The compound can serve as a reagent in cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds.
    • Example : Its use in Suzuki-Miyaura coupling reactions has been documented, providing a method for synthesizing complex organic molecules with high efficiency.
  • Functionalization of Aromatic Compounds : The presence of the dioxaborolane moiety allows for selective functionalization of aromatic compounds, expanding the library of available chemical entities.
    • Research Insight : Studies indicate that reactions involving this compound can lead to diverse functional groups being introduced into aromatic systems under mild conditions.

Mechanism of Action

The mechanism of action of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine involves its ability to participate in various coupling reactions. The boron moiety in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of halogenated substrates and the formation of boron-carbon bonds.

Comparison with Similar Compounds

Structural Variations and Key Features

The target compound is compared to structurally related boronate esters with amine functionalities (Table 1). Key differences include:

  • Amine type : Primary, secondary, or tertiary amines.
  • Substituent positions : Boronate ester and amine positions on the aromatic ring.
  • Additional functional groups : Methoxy, chloro, or heterocyclic moieties.

Table 1: Structural and Physicochemical Comparison

Compound Name Amine Type Boronate Position Additional Groups Molecular Weight Melting Point (°C) Key Applications/Notes
Target Compound: 2-(3-(Pinacol boronate)phenyl)propan-2-amine Tertiary Meta None 261.13* Not reported Suzuki coupling; lipophilic tertiary amine
[4-(Pinacol boronate)phenyl]methanamine (4a) Primary Para None 234.17 85 Cross-coupling intermediates
[3-(Pinacol boronate)phenyl]methanamine (4b) Primary Meta None 234.17 91 Enhanced meta-substitution reactivity
N-(4-Chloro-3-(pinacol boronate)benzyl)-2-methylpropan-2-amine Tertiary Meta 4-Chloro 323.67 Not reported Electrophilic aryl chloride enhances reactivity
N-(4-Methoxy-3-(pinacol boronate)benzyl)-N-methylpropan-2-amine Secondary Meta 4-Methoxy 319.25 Not reported Electron-donating methoxy group stabilizes boronate
3-Chloro-N-methyl-5-(pinacol boronate)pyridin-2-amine Secondary Pyridine C5 3-Chloro 268.55 Not reported Heterocyclic applications; kinase inhibitors

*Calculated molecular weight based on formula C₁₅H₂₄BNO₂.

Spectroscopic and Physical Properties

  • ¹H-NMR : The target compound lacks N–H proton signals (δ ~1–3 ppm for tertiary amine CH₃ groups), unlike primary amines (e.g., 4a: δ 3.88 ppm for –CH₂NH₂) .
  • ¹¹B-NMR : All pinacol boronate esters show characteristic peaks at δ ~30–31 ppm .
  • Melting Points : Primary amines (4a, 4b) exhibit higher melting points (85–91°C) than tertiary amines, which are often oils or low-melting solids .

Biological Activity

The compound 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine , also known as a boron-containing amine derivative, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • IUPAC Name : 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine
  • Molecular Formula : C16_{16}H24_{24}BNO2_{2}
  • Molecular Weight : 285.28 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from related compounds.

The boron atom in the compound is crucial for its biological activity. Boron compounds have been shown to interact with biological systems through several mechanisms:

  • Enzyme Inhibition : Boronates can inhibit enzymes by forming reversible covalent bonds with active site residues.
  • Targeting Kinases : The compound may exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are involved in various signaling pathways critical for cell growth and differentiation.

In Vitro Studies

A study evaluated the compound's inhibitory potency against various RTKs. The results indicated that it could inhibit multiple angiogenic pathways:

  • VEGFR-2 Inhibition : The compound displayed significant inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.
  • EphB4 and TIE-2 Inhibition : It also showed activity against EphB4 and TIE-2 receptors.
CompoundVEGFR-2 IC50_{50} (nM)TIE-2 IC50_{50} (nM)EphB4 IC50_{50} (nM)
CDAU-11.117.205.34
CDAU-21.018.325.11
Test CompoundTBDTBDTBD

These findings suggest that the compound could function as a multi-target inhibitor with potential applications in cancer therapy.

In Vivo Studies

While specific in vivo data for this compound is limited, related studies on similar boron-containing compounds have demonstrated:

  • Anti-tumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth in xenograft models.

Case Studies

Several case studies highlight the efficacy of boron-based compounds in treating various cancers:

  • Breast Cancer Models : Boron-containing drugs have been tested for their ability to inhibit tumor growth and metastasis.
  • Angiogenesis Inhibition : Studies indicate that compounds targeting VEGFR pathways can significantly reduce tumor vascularization.

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